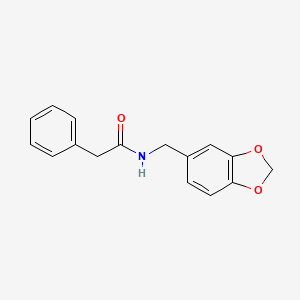

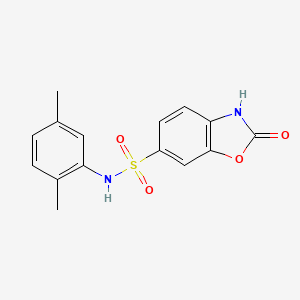

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as an entactogen, meaning it produces feelings of empathy, love, and emotional openness. The chemical structure of MDMA is similar to that of both amphetamines and hallucinogens, and it is often used recreationally in social settings. However, MDMA has also shown promise in scientific research for its potential therapeutic effects.

Mécanisme D'action

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a key role in regulating mood, appetite, and sleep, among other functions. N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide also blocks the reuptake of these neurotransmitters, allowing them to remain in the synapse for longer periods of time. This leads to an increase in feelings of pleasure, empathy, and emotional openness.

Biochemical and Physiological Effects:

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide has been shown to have a number of physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin, which are associated with stress and social bonding, respectively. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide has been shown to increase the activity of the immune system, possibly due to its effects on serotonin.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide has several advantages for use in scientific research. It is a potent and selective serotonin releaser, meaning it can be used to study the effects of serotonin on various physiological and psychological processes. It is also relatively easy to administer and has a rapid onset of action. However, N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide also has several limitations. It is a Schedule I controlled substance, meaning it is highly regulated and difficult to obtain for research purposes. It also has potential for abuse and can cause adverse effects such as neurotoxicity and cardiovascular problems.

Orientations Futures

There are several areas of future research that could be explored with N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide in the treatment of other mental health conditions, such as addiction and eating disorders. Another area of research is the development of safer and more effective analogs of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide that could be used in therapeutic settings. Finally, more research is needed to fully understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide use, both in recreational and therapeutic contexts.

Méthodes De Synthèse

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide is synthesized from safrole, a natural compound found in the oils of various plants. The synthesis process involves several steps, including the conversion of safrole to isosafrole, the oxidation of isosafrole to MDP2P, and the reduction of MDP2P to N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide. The process is complex and requires specialized equipment and knowledge.

Applications De Recherche Scientifique

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide has been studied for its potential therapeutic effects in the treatment of various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. In clinical trials, N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide-assisted psychotherapy has shown promising results in helping patients overcome the emotional distress associated with these conditions. N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide is thought to work by increasing levels of serotonin, a neurotransmitter that plays a key role in regulating mood.

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16(9-12-4-2-1-3-5-12)17-10-13-6-7-14-15(8-13)20-11-19-14/h1-8H,9-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHFNTQRDWVNEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)

![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)

![9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)

![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)

![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)

![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763749.png)

![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)